molecular formula C9H9BrFN B2672008 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline CAS No. 1250064-89-1

7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B2672008
CAS No.: 1250064-89-1
M. Wt: 230.08
InChI Key: IBMNHHZOXMKENF-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic organic compound with the molecular formula C9H9BrFN It is a derivative of isoquinoline, featuring both bromine and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline typically involves the halogenation of 1,2,3,4-tetrahydro-isoquinoline. One common method includes the bromination and fluorination of the isoquinoline ring using appropriate halogenating agents under controlled conditions. For instance, bromine and fluorine sources such as N-bromosuccinimide (NBS) and Selectfluor can be used in the presence of catalysts to achieve the desired substitution .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation can produce quinoline derivatives .

Scientific Research Applications

7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound without halogen substituents.

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the fluorine atom.

    5-Fluoro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine atom.

Uniqueness: 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

IUPAC Name

7-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMNHHZOXMKENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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